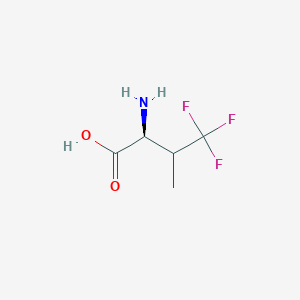

4,4,4-Trifluoro-DL-valine

描述

The exact mass of the compound 4,4,4-Trifluorovaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOLXXJPOPIBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936352 | |

| Record name | 4,4,4-Trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-79-9 | |

| Record name | 16063-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,4,4-Trifluoro-DL-valine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique characteristics and potential applications of this compound. The guide details its physicochemical properties, provides a plausible synthetic route, and explores its biological significance, with a focus on its utility in peptide and protein engineering.

Core Chemical and Physical Properties

The introduction of fluorine atoms into amino acids can significantly alter their chemical and physical properties, offering unique advantages in various scientific applications. This compound is a non-proteinogenic amino acid, and its trifluoromethyl group imparts distinct characteristics compared to its natural counterpart, valine.

| Property | Value | Source |

| Molecular Formula | C5H8F3NO2 | N/A |

| Molecular Weight | 171.12 g/mol | N/A |

| CAS Number | 16063-79-9 | N/A |

| Melting Point | 245-248 °C | N/A |

| Boiling Point (Predicted) | 193.3 ± 40.0 °C | N/A |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 1.95 ± 0.10 | N/A |

| Solubility | Expected to have moderate solubility in water and polar organic solvents.[1] L-valine is soluble in water and its solubility is influenced by pH.[2] | N/A |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the α-proton, β-proton, and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The spectrum would display distinct signals for the carboxyl carbon, α-carbon, β-carbon, and the carbon of the trifluoromethyl group. The chemical shift of the carbon atom bonded to the fluorine atoms would be significantly affected.

-

¹⁹F NMR: This would be the most informative spectrum, showing a characteristic signal for the trifluoromethyl group, likely a singlet or a closely coupled multiplet depending on the neighboring protons. ¹⁹F NMR is a powerful tool for studying the incorporation and environment of fluorinated amino acids in peptides and proteins.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), and C-H bonds. The presence of the C-F bonds would introduce strong absorption bands in the region of 1000-1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 171.12. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and potentially fragments containing the trifluoromethyl group.

Experimental Protocols: A Plausible Synthetic Route

A detailed, experimentally validated protocol for the synthesis of this compound is not widely published. However, a plausible multi-step synthesis can be devised based on established methods for the synthesis of D-valine and general strategies for producing fluorinated amino acids.[4][5] The following represents a conceptual workflow:

Step 1: Synthesis of 4,4,4-Trifluoro-3-methyl-2-oxobutanoic acid

This keto acid precursor is a key starting material. Its synthesis could potentially be achieved through various organic chemistry routes, for instance, via the trifluoromethylation of a suitable β-keto ester followed by hydrolysis and decarboxylation.

Step 2: Reductive Amination

The keto acid can then be converted to the corresponding amino acid via reductive amination. This is a common method for amino acid synthesis.

-

Reaction: 4,4,4-Trifluoro-3-methyl-2-oxobutanoic acid is reacted with an ammonia source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

Procedure:

-

Dissolve the keto acid in a suitable solvent, such as methanol or a buffered aqueous solution.

-

Add the ammonia source and the reducing agent to the solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or NMR.

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product. This may involve pH adjustment, extraction with an organic solvent, and evaporation of the solvent.

-

Purify the crude this compound by techniques such as recrystallization or ion-exchange chromatography.

-

Biological Activity and Applications

The incorporation of fluorinated amino acids like this compound into peptides and proteins can confer several advantageous properties, making them valuable tools in drug discovery and protein engineering.

Enhanced Stability and Hydrophobicity

The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance the thermal and chemical stability of peptides.[6] The trifluoromethyl group is significantly more hydrophobic than the isopropyl group of valine, which can influence peptide folding, protein-protein interactions, and membrane permeability. This increased hydrophobicity can be leveraged to improve the pharmacokinetic properties of peptide-based drugs.

Probing Protein Structure and Function

The unique NMR properties of the ¹⁹F nucleus make this compound an excellent probe for studying protein structure, dynamics, and interactions.[3] By incorporating this fluorinated amino acid at specific sites within a protein, researchers can use ¹⁹F NMR to gain insights into the local environment and conformational changes that are not easily accessible with conventional NMR techniques.

Metabolic Labeling and Proteomics

This compound can be used as a metabolic label in proteomics. Cells can incorporate this unnatural amino acid into newly synthesized proteins, allowing for their selective detection and quantification by mass spectrometry or ¹⁹F NMR. This approach can be used to study protein turnover and identify proteins involved in specific cellular processes.

Enzyme Inhibition

Due to its altered steric and electronic properties, this compound can act as an inhibitor of enzymes that normally process valine or other branched-chain amino acids. This inhibitory activity could be explored for the development of novel therapeutic agents.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fascinating synthetic amino acid with unique chemical properties conferred by its trifluoromethyl group. While detailed experimental data is still emerging, its potential applications in medicinal chemistry, protein engineering, and as a biophysical probe are significant. The ability to enhance peptide stability, modulate hydrophobicity, and serve as a sensitive NMR reporter makes it a valuable tool for researchers aiming to design novel therapeutics and investigate complex biological systems. Further research into its synthesis, biological effects, and incorporation into biomolecules will undoubtedly unlock new opportunities in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of trifluoromethyl-containing amino acids

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Containing Amino Acids

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly significant. When appended to amino acid scaffolds, the CF₃ group profoundly alters their physicochemical and biological properties, offering a powerful tool for enhancing the therapeutic potential of peptides and small molecule drugs.[1][2][] These modifications include dramatic changes in lipophilicity, acidity, metabolic stability, and molecular conformation, which can lead to improved pharmacokinetic profiles, enhanced biological activity, and greater target specificity.[1][4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of their implications in drug development.

Core Physicochemical Properties

The introduction of a trifluoromethyl group imparts a unique set of characteristics to an amino acid, primarily driven by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1][5]

Lipophilicity (logP/logD)

The CF₃ group is highly lipophilic and significantly increases the hydrophobicity of the parent amino acid.[1][2] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, a critical factor for absorption and distribution.[2][4] For instance, studies on CF₃-substituted prolines demonstrate a substantial increase in lipophilicity, rendering them comparable in hydrophobicity to natural amino acids like valine.[6]

Table 1: Comparative Lipophilicity Data for Proline Analogues

| Compound | logP (octanol/water) | Comments |

|---|---|---|

| Proline | -1.61 | Parent amino acid |

| (2S,4R)-4-Methylproline | -1.33 | Modest increase in lipophilicity |

| (2S,4R)-4-Trifluoromethylproline | -0.28 | Significant increase in lipophilicity |

| Valine | -0.37 | Natural amino acid for comparison |

(Data sourced from Kubyshkin et al., 2018)[6]

Acidity and Basicity (pKa)

The trifluoromethyl group is a strong electron-withdrawing substituent, which has a profound impact on the pKa values of the amino acid's ionizable groups.[1][2]

-

Ammonium Group (α-NH₃⁺) : The CF₃ group significantly decreases the basicity (lowers the pKa) of the α-amino group. This deactivation is due to the inductive withdrawal of electron density, making the lone pair on the nitrogen less available to accept a proton.[6] For example, the pKa of the ammonium group in some trifluoromethyl-prolines can be reduced by as much as 4.9 units compared to the parent proline.[6]

-

Carboxylic Acid Group (α-COOH) : The electron-withdrawing nature of the CF₃ group also increases the acidity (lowers the pKa) of the α-carboxyl group, stabilizing the resulting carboxylate anion.

Table 2: Comparative pKa Values for Proline Analogues

| Compound | pKa (Ammonium) | pKa (Carboxyl) |

|---|---|---|

| Proline | 10.68 | 1.95 |

| (2S,4R)-4-Methylproline | 10.70 | 1.88 |

| (2S,4R)-4-Trifluoromethylproline | 8.46 | 1.67 |

| (2S,5R)-5-Trifluoromethylproline | 6.07 | 1.54 |

(Data sourced from Kubyshkin et al., 2018)[7]

Metabolic Stability

A key advantage of incorporating CF₃ groups is the enhancement of metabolic stability.[2][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[1][5] This makes the CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[8] Blocking a primary site of metabolism can significantly increase a drug's in vivo half-life and reduce the formation of metabolites.[4][8]

Conformational Effects

The steric bulk and electronic properties of the CF₃ group can impose significant conformational constraints on the amino acid residue.[2] These constraints can influence the rotational barriers around bonds and control the side-chain conformation.[1][9] When incorporated into a peptide, these effects can extend to the peptide backbone, influencing secondary structures like helices and turns.[9] This conformational control is a valuable tool for designing peptides with specific three-dimensional structures to optimize binding to biological targets.[9][10]

Experimental Protocols

Accurate determination of these physicochemical properties is essential for drug design and development.

pKa Determination by Potentiometric Titration

This method determines the dissociation constants of the ionizable groups by monitoring pH changes during titration with a strong acid and a strong base.

Methodology:

-

Preparation : Prepare a 0.1 M solution of the trifluoromethyl-containing amino acid in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[11]

-

Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Acidic Titration : Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stir bar.

-

Initial Measurement : Measure and record the initial pH of the solution.

-

Titration with HCl : Add the 0.1 M HCl solution in small, precise increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. Continue until the pH drops to approximately 1.5.

-

Basic Titration : Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH and recording the pH and volume added until the pH reaches approximately 12.0.

-

Data Analysis : Plot pH versus the volume of titrant (HCl and NaOH) added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve).[12] The first pKa (carboxyl group) is found on the acidic titration curve, while the second pKa (ammonium group) is on the basic titration curve.

logP/logD Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between 1-octanol and water (or a pH-buffered solution for logD).[13][14]

Methodology:

-

Solvent Saturation : Mix equal volumes of 1-octanol and water (or 0.01 M PBS at pH 7.4 for logD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[14][15]

-

Stock Solution : Prepare a stock solution of the trifluoromethyl-containing amino acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]

-

Partitioning : Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated aqueous phase.[13]

-

Equilibration : Cap the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation : Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement : Carefully withdraw an aliquot from each phase. Determine the concentration of the amino acid in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation : Calculate logP (or logD) using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[13]

Conformational Analysis by NMR Spectroscopy

¹⁹F NMR is a powerful, background-free technique for studying the conformation and environment of trifluoromethylated molecules.[16][17]

Methodology:

-

Sample Preparation : Dissolve the trifluoromethyl-containing amino acid or a peptide containing it in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[18]

-

Data Acquisition : Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer. Proton decoupling is often used to simplify the spectra by removing F-H coupling.[17]

-

Chemical Shift Analysis : The chemical shift (δ) of the ¹⁹F signal is highly sensitive to the local electronic environment. Changes in conformation, solvent exposure, or binding events will result in changes to the chemical shift, providing detailed structural information.[16]

-

NOE Experiments : For peptides, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be performed to identify through-space interactions between the fluorine atoms and nearby protons, helping to define the three-dimensional structure.

-

Coupling Constant Analysis : J-coupling constants between fluorine and adjacent protons (³JHF) can provide information about dihedral angles, further constraining the molecular conformation.

Metabolic Stability by In Vitro Microsomal Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo stability.[8]

Methodology:

-

Reagent Preparation : Prepare liver microsomes (e.g., human or rat) in a phosphate buffer. Prepare a solution of the test compound and an NADPH regenerating system, which is required for CYP enzyme activity.[8]

-

Incubation : Add the liver microsome solution and the test compound to a 96-well plate and pre-incubate at 37°C.[8]

-

Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

-

Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an ice-cold "stop solution" (typically acetonitrile with an internal standard). The 0-minute sample represents the initial concentration.[8]

-

Analysis : Centrifuge the plate to pellet the protein. Analyze the supernatant from each well using LC-MS/MS to quantify the amount of the parent compound remaining.

-

Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the degradation rate constant (k). The in vitro half-life (t₁/₂) is calculated as t₁/₂ = -0.693 / k.[8]

Biological Implications and Signaling Pathways

The unique translate directly into desirable biological outcomes. For example, trifluoromethyl ketone (TFMK) moieties can act as potent inhibitors of serine proteases. The electron-withdrawing CF₃ group makes the ketone carbonyl carbon highly electrophilic, allowing it to form a stable, covalent hemiacetal with the hydroxyl group of the active site serine residue, effectively blocking the enzyme's catalytic activity.[1]

The relationship between the fundamental physicochemical properties conferred by the CF₃ group and the resulting improvements in drug-like characteristics is a cornerstone of its use in medicinal chemistry.

Conclusion

Trifluoromethyl-containing amino acids are invaluable tools in modern drug discovery and chemical biology. Their unique physicochemical properties—namely increased lipophilicity, altered acidity, superior metabolic stability, and defined conformational preferences—provide a rational basis for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. A thorough understanding and experimental characterization of these properties are critical for harnessing the full potential of this powerful chemical modification.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studylib.net [studylib.net]

- 12. youtube.com [youtube.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-DL-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. The introduction of a trifluoromethyl group offers unique stereoelectronic properties, making this compound a valuable building block in medicinal chemistry and drug development for creating novel peptides and pharmaceuticals with enhanced stability and biological activity. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a research setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a three-stage process. This methodology is designed for efficiency and control over the final product's chemical structure.

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of a key α,β-dehydroamino acid precursor, specifically (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid. This intermediate is then subjected to asymmetric hydrogenation to introduce the chiral centers, yielding N-acetyl-4,4,4-trifluorovaline. The final step involves the hydrolysis of the N-acetyl protecting group to afford the target amino acid, this compound.

Experimental Protocols

Stage 1: Synthesis of (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid

The initial and crucial step is the synthesis of the dehydroamino acid precursor. This is typically achieved through the Erlenmeyer-Plöchl reaction, involving the condensation of an N-acylglycine with a carbonyl compound. In this specific case, the reaction would involve N-acetylglycine and 1,1,1-trifluoroacetone.

Reaction Scheme:

Caption: Synthesis of the dehydroamino acid precursor.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-acetylglycine (1.0 eq), 1,1,1-trifluoroacetone (1.2 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

-

Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water with stirring. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid.

| Parameter | Value |

| Typical Yield | 65-75% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185-188 °C |

Stage 2: Asymmetric Hydrogenation of the Precursor

This stage is critical for establishing the stereochemistry of the final product. A rhodium complex with a chiral phosphine ligand is commonly employed as the catalyst for the asymmetric hydrogenation of the dehydroamino acid precursor.

Reaction Scheme:

Caption: Asymmetric hydrogenation to form N-acetyl-4,4,4-trifluorovaline.

Detailed Protocol:

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) in a degassed solvent such as methanol or dichloromethane.

-

Reaction Setup: In a high-pressure reactor, dissolve the precursor, (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid (1.0 eq), in the chosen degassed solvent.

-

Hydrogenation: Add the prepared catalyst solution to the reactor. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: After releasing the hydrogen pressure, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Catalyst Loading | 0.5 - 1.0 mol% |

| Hydrogen Pressure | 50 - 100 psi |

| Reaction Time | 12 - 24 hours |

| Enantiomeric Excess (ee) | >95% (typical) |

| Yield | 90-98% |

Stage 3: Hydrolysis of N-acetyl-4,4,4-trifluorovaline

The final step is the removal of the N-acetyl protecting group to yield the desired this compound. Acidic hydrolysis is a standard and effective method for this transformation.

Reaction Scheme:

Caption: Final deprotection step to yield this compound.

Detailed Protocol:

-

Reaction Setup: Suspend N-acetyl-4,4,4-trifluorovaline in 6M aqueous hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.

-

Purification: Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide). The product will precipitate. Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

| Parameter | Value |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 85-95% |

| Appearance | White crystalline powder |

| Purity (by NMR/HPLC) | >98% |

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Yield (%) | Key Reagents | Reaction Conditions |

| 1 | N-acetylglycine, 1,1,1-Trifluoroacetone | (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid | 65-75 | Acetic anhydride, Sodium acetate | 100-110 °C, 2-3 h |

| 2 | (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid | N-acetyl-4,4,4-trifluorovaline | 90-98 | H₂, [Rh(COD)(ligand)]BF₄ | RT, 50-100 psi H₂, 12-24 h |

| 3 | N-acetyl-4,4,4-trifluorovaline | This compound | 85-95 | 6M HCl | Reflux, 4-6 h |

Conclusion

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting. The key to a successful synthesis lies in the efficient preparation of the dehydroamino acid precursor and the highly selective asymmetric hydrogenation. The protocols provided in this guide offer a robust framework for researchers to produce this valuable fluorinated amino acid for applications in drug discovery and peptide science. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity final product.

An In-depth Technical Guide to 4,4,4-Trifluoro-DL-valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-DL-valine, with the CAS number 16063-79-9, is a fluorinated analog of the essential branched-chain amino acid (BCAA) valine. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, into amino acids and other bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The introduction of a trifluoromethyl group can significantly enhance the physicochemical and pharmacological properties of a compound. These improvements may include increased metabolic stability due to the strength of the carbon-fluorine bond, enhanced lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets.[2][3]

Fluorinated amino acids are invaluable tools in drug discovery and chemical biology, serving as building blocks for novel therapeutics, probes for studying enzyme mechanisms, and agents for 19F-NMR studies of protein structure and dynamics.[4][5] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, general synthetic strategies, and potential biological significance.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. While experimental spectroscopic data for this specific compound are not widely available in the public domain, expected characteristics based on its structure and data from related fluorinated amino acids are provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16063-79-9 | [6] |

| Molecular Formula | C5H8F3NO2 | [6] |

| Molecular Weight | 171.12 g/mol | [6] |

| Appearance | Solid | N/A |

| Melting Point | 245-248 °C | [6] |

| Boiling Point (Predicted) | 193.3 ± 40.0 °C | [6] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.95 ± 0.10 | [6] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the α-proton, β-proton, and methyl protons, with potential splitting due to coupling with fluorine atoms. |

| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, methyl carbon, and trifluoromethyl carbon. The CF3 carbon signal would be split by the fluorine atoms. |

| ¹⁹F NMR | A single resonance (or a narrow multiplet due to coupling with nearby protons) characteristic of the CF3 group. The chemical shift would be indicative of the electronic environment.[7][8] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. High-resolution mass spectrometry would confirm the elemental composition.[9][10][11] |

| IR Spectroscopy | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and C-F (trifluoromethyl) stretching vibrations. |

Synthesis Methodologies

One prominent strategy involves the nucleophilic trifluoromethylation of α-imino esters. A generalized workflow for such a synthesis is depicted below. This method often utilizes a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to introduce the CF3 group.[12]

Caption: Generalized workflow for the synthesis of α-trifluoromethyl amino acids.

Another innovative approach is the use of photoredox microfluidic synthesis. This method allows for the catalyst-free radical alkylation of trifluoromethyl-containing imino esters under continuous flow conditions, offering precise control and potential for scalability.[4][13] The synthesis of trifluoromethylated amino acids can also be achieved through the reaction of γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides with organoaluminum reagents, which proceeds via an intramolecular S_N2 displacement of the α-fluorine atom.[14]

Biological Activity and Applications in Drug Development

The incorporation of a trifluoromethyl group in place of the isopropyl group of valine is expected to impart significant changes in its biological properties.

-

Metabolic Stability: The exceptional strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased biological half-life of peptides or small molecules containing this moiety.[3]

-

Lipophilicity: The CF3 group is significantly more lipophilic than a methyl or isopropyl group. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[15]

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. The electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic, facilitating the formation of a stable tetrahedral intermediate with an active site serine or cysteine residue. While this compound itself is not a ketone, its metabolic product, α-keto-β,β,β-trifluoro-isovalerate, could potentially act as an enzyme inhibitor.[3]

-

Conformational Effects: The steric bulk and electronic properties of the CF3 group can impose conformational constraints on peptides, potentially locking them into a bioactive conformation and increasing their binding affinity and selectivity for a target receptor or enzyme.[15]

These properties make this compound a valuable building block for the synthesis of peptidomimetics and other small molecule drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Metabolic Pathways

The catabolism of the natural amino acid valine is a well-characterized multi-step enzymatic process that occurs primarily in the mitochondria. It begins with a transamination reaction to form α-ketoisovalerate, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately yield succinyl-CoA, an intermediate of the citric acid cycle.

Caption: Metabolic pathway of valine catabolism.

The metabolic fate of this compound is likely to follow a similar initial pathway. However, the presence of the highly stable trifluoromethyl group would likely halt the pathway at a certain stage, as the enzymes responsible for the later steps of valine degradation may not recognize or be able to process the fluorinated intermediate. This could lead to the accumulation of a novel trifluorinated metabolite, which may have its own distinct biological activities or potential toxicities. Further research is needed to elucidate the precise metabolic pathway of this compound.

Experimental Protocols

Protocol: Enzymatic Resolution of a DL-Amino Acid (General Example)

This protocol describes a general procedure for the enzymatic resolution of a racemic amino acid mixture to isolate one enantiomer.

Materials:

-

DL-amino acid

-

Acylase enzyme (e.g., from Aspergillus oryzae)

-

Lithium hydroxide or other suitable base

-

Acetic anhydride

-

Hydrochloric acid

-

Activated charcoal

-

Ethanol

-

pH meter

-

Reaction vessel with temperature and pH control

Procedure:

-

N-Acetylation of the DL-Amino Acid:

-

Dissolve the DL-amino acid in a solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of sodium hydroxide.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Acidify the solution with hydrochloric acid to precipitate the N-acetyl-DL-amino acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Enzymatic Resolution:

-

Dissolve the N-acetyl-DL-amino acid in water and adjust the pH to the optimal range for the acylase (typically around 7.0-7.5) using a base like lithium hydroxide.

-

Add the acylase enzyme to the solution. The amount of enzyme will depend on its specific activity.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid intact.

-

-

Separation of Enantiomers:

-

After the incubation period, add activated charcoal to the solution to decolorize it and adsorb the enzyme, then remove by filtration.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3. This will cause the unreacted N-acetyl-D-amino acid to precipitate.

-

Collect the N-acetyl-D-amino acid by filtration.

-

The filtrate contains the free L-amino acid. Concentrate the filtrate under reduced pressure to crystallize the L-amino acid.

-

-

Isolation and Purification:

-

Recrystallize both the N-acetyl-D-amino acid and the L-amino acid from a suitable solvent system (e.g., water/ethanol) to obtain the purified enantiomers.

-

The N-acetyl-D-amino acid can be hydrolyzed by acid treatment to yield the D-amino acid if desired.

-

Note: This is a generalized protocol. The specific conditions (pH, temperature, enzyme concentration, and reaction times) must be optimized for the specific amino acid and enzyme being used.

Conclusion

This compound represents a valuable, albeit understudied, building block in the field of medicinal chemistry and drug design. The presence of the trifluoromethyl group is anticipated to confer beneficial properties such as enhanced metabolic stability and lipophilicity. While specific biological data and detailed synthetic protocols for this compound are sparse in the public domain, the general principles of fluorinated amino acid chemistry suggest its potential utility in creating novel peptides and small molecules with improved therapeutic characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biophysics.org [biophysics.org]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry | Bruker [bruker.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

4,4,4-Trifluoro-DL-valine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4,4-Trifluoro-DL-valine, focusing on its solubility and stability. The strategic incorporation of fluorine into amino acid structures, such as in this compound, is a key strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[1][2] Understanding the solubility and degradation pathways of this non-canonical amino acid is critical for its effective application in peptide-based therapeutics and other areas of drug development.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data from structurally similar fluorinated amino acids and outlines established, detailed experimental protocols for determining these properties.

Solubility Profile

The solubility of an amino acid is a critical parameter influencing its formulation, bioavailability, and in-vitro assay development. The trifluoromethyl group in this compound is expected to increase its hydrophobicity compared to native valine.[2][3] The solubility is dependent on the solvent system, temperature, and pH.

Representative Solubility Data

The following table summarizes typical solubility data for amino acids in various solvent systems. It is anticipated that this compound would exhibit lower solubility in aqueous solutions and higher solubility in organic solvents compared to its non-fluorinated counterpart. The solubility of amino acids generally decreases with the addition of organic co-solvents to aqueous solutions.[4][5]

| Solvent System | Temperature (°C) | Representative Solubility (g/L) | Analytical Method |

| Purified Water | 25 | 85 (for L-Valine) | Gravimetric |

| Phosphate Buffered Saline (pH 7.4) | 25 | Expected to be slightly lower than in water | HPLC-UV |

| Methanol | 25 | Low | Gravimetric |

| Ethanol | 25 | Low | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | High | Gravimetric |

| 50% Ethanol/Water | 25 | Moderate, lower than in pure water | HPLC-UV |

Experimental Protocol for Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvent systems at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, PBS pH 7.4, methanol, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV or MS detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[6][7][8]

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9][10][11] These studies subject the compound to stress conditions more severe than those encountered during storage to accelerate degradation.[10]

Representative Stability Data (Forced Degradation)

The following table outlines the expected stability profile of this compound under various stress conditions. The extent of degradation is typically targeted between 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[11]

| Stress Condition | Reagent/Condition | Duration | Expected Degradation |

| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Low to Moderate |

| Basic Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Moderate to High |

| Oxidation | 3% H₂O₂ | 24 hours | Moderate |

| Thermal | 60 °C | 7 days | Low |

| Photolytic | ICH Q1B conditions (UV/Vis light) | 7 days | Low |

Experimental Protocol for Forced Degradation Studies

This protocol details a general procedure for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC-UV/MS method

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Incubate at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the stock solution and solid sample in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). Collect samples at various time points.

-

Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products. Mass spectrometry can be used to identify the degradation products.

Potential Metabolic Pathway

The metabolic fate of this compound is likely to follow the canonical degradation pathway of valine, as the initial steps of transamination and oxidative decarboxylation may still be catalyzed by the same enzymes.[12][13][14][15][16] However, the high stability of the C-F bond may alter the kinetics or lead to the formation of novel metabolites at later stages. The catabolism of valine primarily occurs in the muscle and liver.[14]

The initial steps of valine catabolism involve:

-

Transamination: The removal of the amino group by a branched-chain aminotransferase (BCAT) to form α-ketoisovalerate.[13]

-

Oxidative Decarboxylation: The conversion of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[14][16]

Subsequent steps convert isobutyryl-CoA into succinyl-CoA, which can then enter the citric acid cycle.[16] The presence of the trifluoromethyl group may influence the efficiency of these enzymatic reactions.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. scispace.com [scispace.com]

- 7. shimadzu.com [shimadzu.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Valine - Wikipedia [en.wikipedia.org]

Theoretical Insights into Trifluorinated Amino Acids: A Technical Guide for Researchers

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into amino acids represents a powerful tool in drug discovery and chemical biology. This modification profoundly alters the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and conformational preferences. Understanding these effects at a molecular level is crucial for the rational design of novel therapeutics and biological probes. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study trifluorinated amino acids. It details the key findings from these studies, presents quantitative data where available, and outlines the computational protocols for researchers in the field.

Introduction: The Impact of Trifluorination

The trifluoromethyl group is a unique substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity impart significant changes to the electronic structure and steric profile of amino acids.[1] These alterations can lead to enhanced protein-ligand interactions, improved metabolic stability due to the strength of the C-F bond, and modified pKa values of nearby functional groups.[1][2] Theoretical studies, primarily based on quantum mechanics and molecular mechanics, are indispensable for dissecting these effects with atomic-level precision.

Physicochemical Properties: A Theoretical Perspective

The introduction of a CF3 group has predictable and significant impacts on the fundamental properties of amino acids.

Electronic Effects and Acidity (pKa)

Table 1: Predicted Physicochemical Properties of Trifluoromethylated Amino Acids

| Property | Effect of Trifluorination | Theoretical Rationale |

| Lipophilicity (logP) | Increased | The CF3 group is highly hydrophobic, increasing the molecule's affinity for nonpolar environments.[1] |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by P450 enzymes.[1] |

| Acidity (pKa) | Increased (lower pKa) | The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base, increasing the acidity of carboxylic acid and amide protons.[1] |

| Electronegativity | Increased | Fluorine is the most electronegative element, leading to a highly polarized C-F bond and influencing non-covalent interactions.[2] |

Conformational Preferences

The steric bulk and electronic properties of the trifluoromethyl group can influence the conformational landscape of the amino acid backbone (φ and ψ dihedral angles) and side chain (χ angles). Theoretical methods, particularly Density Functional Theory (DFT), are used to map the potential energy surface and identify low-energy conformations.

While a specific, comprehensive theoretical study detailing the Ramachandran plot of a simple trifluorinated amino acid was not found, the general approach involves scanning the φ and ψ dihedral angles and calculating the relative energy of each conformation.[4][5] It is expected that the sterically demanding CF3 group would lead to a more restricted conformational space compared to its non-fluorinated counterpart.

Table 2: Representative Conformational Data for Alanine Dipeptide (for methodological comparison)

| Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

| C7eq | -79 | 73 | 0.00 |

| C5 | -163 | 160 | 0.94 |

| C7ax | 74 | -65 | 1.57 |

| β2 | -146 | 82 | 2.12 |

| αL | 55 | 45 | 2.58 |

| Note: This data is for the non-fluorinated alanine dipeptide, calculated at a high level of theory, and serves as a baseline for comparison. Similar calculations are necessary for trifluorinated analogs. |

Non-Covalent Interactions

The trifluoromethyl group is a fascinating participant in non-covalent interactions, capable of acting as both a hydrogen bond acceptor and, more surprisingly, as an electrophile in halogen-like bonds.[6][7]

-

Hydrogen Bonding: The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors.[8]

-

Halogen Bonding: Although fluorine is the most electronegative element, the carbon of the CF3 group can have a positive electrostatic potential (a σ-hole), allowing it to interact with nucleophiles.[8]

-

Amphiphilic Nature: Theoretical studies have shown that the CF3 group can act as both an electrophile and a nucleophile, making it an "amphiphilic" bonding partner.[6][7]

Table 3: Theoretical Data on Non-Covalent Interactions of Fluorinated Molecules

| Interacting System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Method |

| Enflurane-Water | CH...O Hydrogen Bond | -4.66 to -5.89 | CCSD(T)/CBS |

| Enflurane-Water | F...H Weak Interaction | (not specified) | MP2/6–311++G(d,p) |

| Note: Data is for the anesthetic enflurane, a molecule containing a CHF2 and a CF2 group. This provides an estimate for the strength of interactions involving fluorinated carbons. |

Predicted Spectroscopic Properties

19F NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins containing fluorinated amino acids.[9][10] Theoretical calculations can aid in the interpretation of these spectra by predicting chemical shifts.

The calculation of 19F NMR chemical shifts is computationally demanding, but DFT methods, particularly with functionals like BHandHLYP, have shown good performance.[9] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment.

Table 4: Typical 19F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm, relative to CFCl3) |

| -CF3 | +40 to +80 |

| -CF2- | +80 to +140 |

| -CF- | +140 to +250 |

| Aromatic-F | +80 to +170 |

| Note: These are general experimental ranges. Theoretical calculations aim to predict the specific shift for a given molecule. |

Experimental and Computational Protocols

pKa Calculation

The theoretical calculation of pKa values typically employs a thermodynamic cycle that separates the free energy of deprotonation into gas-phase and solvation components.

References

- 1. researchgate.net [researchgate.net]

- 2. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting DNA‐binding protein and coronavirus protein flexibility using protein dihedral angle and sequence feature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neighbor effect on conformational spaces of alanine residue in azapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to 4,4,4-Trifluoro-DL-valine: Sourcing and Application in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. With the increasing interest in fluorinated compounds in medicinal chemistry and drug design, this guide serves as a critical resource for sourcing, purchasing, and implementing this unique building block in your research. We present a consolidated view of suppliers, detailed purchasing data, and robust experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Sourcing and Procurement of this compound

Identifying a reliable supplier is the foundational step for any research involving specialized chemical compounds. Several reputable chemical suppliers offer this compound, and the following table summarizes key purchasing information to facilitate a streamlined procurement process.

| Supplier | Product Number/ID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | COM448646104 | 16063-79-9 | C₅H₈F₃NO₂ | 171.12 | 95%[1] |

| Fisher Scientific | eMolecules 603144069 | 16063-79-9 | C₅H₈F₃NO₂ | 171.119 | Not Specified[2] |

| ABI Chem | AC2A051YW | 16063-79-9 | C₅H₈F₃NO₂ | 171.1177296 | Not Specified |

| Chemdad Co. | Not Specified | 16063-79-9 | C₅H₈F₃NO₂ | 171.12 | 97% |

Note: Pricing is subject to change and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety handling procedures is paramount for laboratory use. The following table summarizes key data obtained from supplier safety data sheets (SDS).

| Property | Value |

| Appearance | White to off-white powder or solid[3] |

| Melting Point | 245-248 °C[4] |

| Boiling Point (Predicted) | 193.3 ± 40.0 °C[4] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³[4] |

| Storage Temperature | Room temperature, in an inert atmosphere, and kept in a dark place[4] |

| Hazard Codes | Xi, T (Irritant, Toxic)[4] |

Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the product's SDS.

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of fluorinated amino acids like this compound into peptides is a key strategy for enhancing their metabolic stability and modulating their biological activity. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies can be employed for its incorporation via SPPS.

Nα-Protection of this compound

Prior to its use in SPPS, the α-amino group of this compound must be protected. Standard protocols for the synthesis of Fmoc- and Boc-protected amino acids can be adapted.

Synthesis of Boc-4,4,4-Trifluoro-DL-valine (General Procedure):

-

Dissolve this compound in a suitable solvent system (e.g., a mixture of 1N NaOH and tetrahydrofuran).

-

Cool the solution to 0-10 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH between 8 and 9 with the addition of a base (e.g., 2N NaOH).

-

After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts.

-

Acidify the aqueous layer with a weak acid (e.g., citric acid) to precipitate the Boc-protected amino acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure Boc-4,4,4-Trifluoro-DL-valine.[5]

Synthesis of Fmoc-4,4,4-Trifluoro-DL-valine (General Procedure):

-

Dissolve this compound in an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate).

-

Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) dropwise to the cooled amino acid solution.

-

Allow the reaction to proceed for several hours at room temperature.

-

After the reaction is complete, perform an aqueous workup and acidify the solution to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc Strategy)

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-4,4,4-Trifluoro-DL-valine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

-

-

Amino Acid Coupling (for Fmoc-4,4,4-Trifluoro-DL-valine):

-

Due to the steric hindrance of the trifluoromethyl groups, a more potent coupling reagent and potentially longer reaction times or double coupling may be necessary.

-

In a separate vessel, dissolve Fmoc-4,4,4-Trifluoro-DL-valine (3-4 equivalents relative to resin loading) and a coupling reagent like HATU (2.9-3.9 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed. If the coupling is incomplete, a second coupling can be performed.[6]

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Visualizing Workflows and Concepts

Purchasing and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research purposes.

Caption: Workflow for purchasing and quality control of this compound.

Valine Biosynthesis and Catabolism Overview

While specific signaling pathways involving this compound are not yet elucidated, understanding the natural metabolic context of valine is crucial. The trifluorinated analog may interact with or perturb these pathways.

Caption: Simplified overview of valine biosynthesis and catabolic pathways.[7][8]

Conceptual Impact of Fluorination in Drug Design

The introduction of fluorine atoms into a molecule, such as in this compound, can have profound effects on its physicochemical and pharmacological properties. This diagram illustrates some of the key conceptual impacts.

Caption: Conceptual impact of fluorination on molecular properties in drug design.[9][10]

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Incorporating 4,4,4-Trifluoro-DL-valine into Proteins

Introduction

4,4,4-Trifluoro-DL-valine (tFVal) is a fluorinated analog of the natural amino acid valine. Its incorporation into proteins is a powerful strategy in protein engineering and drug development. The trifluoromethyl group offers unique physicochemical properties, including high hydrophobicity, steric bulk, and metabolic stability, which can be leveraged to modulate protein structure, stability, and function.[1] Fluorinated amino acids are increasingly prominent in drug design due to the growing acceptance of modified peptides as therapeutic agents.[2] This document provides detailed protocols and data for the successful incorporation of tFVal into recombinant proteins.

Principle of Incorporation

The in vivo incorporation of tFVal is typically achieved using bacterial expression systems, particularly in host strains that are auxotrophic for valine.[1] These strains cannot synthesize their own valine and are therefore dependent on the valine supplied in the growth medium. By depleting the natural L-valine and supplementing the medium with this compound, the cellular protein synthesis machinery can be compelled to incorporate the fluorinated analog into the polypeptide chain.

It is crucial to note that the protein synthesis machinery exhibits stereoselectivity. Studies have shown that only the (2S,3R)-isomer of tFVal is recognized and activated by valyl-tRNA synthetase (ValRS) and, to some extent, isoleucyl-tRNA synthetase (IleRS).[1][3] This cross-reactivity with IleRS can lead to the incorporation of tFVal at both valine and isoleucine positions within the protein.[1]

Key Applications

-

Enhanced Protein Stability : The high hydrophobicity of the trifluoromethyl group often leads to more favorable packing within the protein's hydrophobic core, significantly increasing thermal and chemical stability.[1][4]

-

¹⁹F NMR Spectroscopy : Fluorine's 100% natural abundance and high sensitivity make it an excellent probe for NMR studies. Incorporating tFVal provides a non-perturbing spectroscopic reporter to investigate protein structure, dynamics, and interactions without background interference.[1][5]

-

Drug Design and Development : Modifying peptides and proteins with tFVal can enhance their metabolic stability by making them resistant to proteolytic degradation, a critical factor for improving the half-life of peptide-based drugs.[6]

-

Modulation of Protein Function : The altered steric and electronic properties of tFVal can influence protein-protein interactions, enzyme-substrate binding, and overall biological activity.[7]

Quantitative Data Summary

The incorporation of this compound can have a significant impact on protein stability and incorporation efficiency. The following table summarizes key quantitative data from published studies.

| Parameter | Protein System | Observation | Reference |

| Thermal Stability | Globular α-β protein NTL9 | Increased stability by 1.4 kcal/mol per tFVal residue. | [1] |

| Folding Free Energy (ΔG°fold) | α-helical bundle protein (α₄F₃a vs α₄H) | ΔG°fold increased from -18.0 kcal/mol (hydrocarbon core) to -27.6 kcal/mol (fluorocarbon core). | [4] |

| Incorporation Efficiency | General E. coli auxotrophic systems | Typically achieves 70–90% replacement of the natural amino acid. | [1] |

| Biological Activity | Murine Interleukin-2 (mIL-2) | Fluorinated mIL-2 retained full biological activity, with a slightly higher EC₅₀ (3.87 ng/mL vs 2.70 ng/mL for wild-type). | [7] |

Experimental Protocols

Protocol 1: In Vivo Incorporation of tFVal using a Valine-Auxotrophic E. coli Strain

This protocol describes a general method for expressing a target protein with tFVal incorporated at valine (and potentially isoleucine) sites using an E. coli strain unable to synthesize its own valine.

1. Materials

-

E. coli host strain auxotrophic for valine (e.g., DL39(DE3)).

-

Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7).

-

Luria-Bertani (LB) medium.

-

M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.

-

This compound.

-

L-valine and L-isoleucine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotic for plasmid selection.

2. Procedure

-

Transformation : Transform the valine-auxotrophic E. coli strain with the expression plasmid containing the gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture : Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 20 essential amino acids (excluding valine, but including isoleucine) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Main Culture Growth : Inoculate 1 L of M9 minimal medium (containing all essential amino acids except valine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

-

Growth and Induction : Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Amino Acid Depletion and Supplementation :

-

Immediately after induction, harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with pre-warmed, sterile M9 minimal medium lacking valine to remove any residual natural amino acid.

-

Resuspend the cell pellet in fresh, pre-warmed M9 minimal medium (lacking valine) supplemented with this compound (e.g., at a final concentration of 250 mg/L).

-

-

Protein Expression : Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for several hours (e.g., 4-16 hours) to allow for protein expression.

-

Cell Harvest and Lysis : Harvest the cells by centrifugation (7000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or processed immediately for protein purification.

-

Protein Purification : Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification of Incorporation : Confirm the incorporation of tFVal using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the fluorinated protein will be higher than the wild-type, with an expected mass increase of +42 Da for each valine-to-tFVal substitution (CF₃ vs. CH(CH₃)₂).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for in vivo incorporation of this compound.

Logical Relationship Diagram

Caption: Impact of tFVal properties on protein characteristics and applications.

References

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Protein Dynamics: Application Notes and Protocols for 19F NMR Studies Using 4,4,4-Trifluoro-DL-valine

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into proteins provides a powerful and sensitive spectroscopic probe for Nuclear Magnetic Resonance (NMR) studies. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, offering exceptional sensitivity for detecting subtle conformational changes, ligand binding events, and protein dynamics, all without the background signals inherent in ¹H NMR.[1][2][3][4] Among the various fluorinated amino acids, 4,4,4-Trifluoro-DL-valine, with its trifluoromethyl (CF₃) group, is particularly advantageous. The rapid rotation of the CF₃ group leads to narrower NMR signals, enhancing spectral resolution and making it an ideal probe for studying even large and complex protein systems.[5][6][7]

These application notes provide a comprehensive guide for the incorporation of this compound into proteins and its use in ¹⁹F NMR-based biophysical assays. Detailed protocols for protein expression and labeling, sample preparation, and NMR data acquisition and analysis are presented to facilitate the application of this technique in academic and industrial research settings.

Core Applications and Advantages

The unique properties of the trifluoromethyl group in this compound make it a versatile tool for a range of protein studies:

-